6-Fluoro-[2,3'-bipyridine]-5'-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1346686-96-1 |
|---|---|
Molecular Formula |
C11H8FN3O |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-(6-fluoropyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8FN3O/c12-10-3-1-2-9(15-10)7-4-8(11(13)16)6-14-5-7/h1-6H,(H2,13,16) |
InChI Key |
QXEPDNNFBYWIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
The Architectural Significance of the Bipyridine Core
The bipyridine framework, consisting of two interconnected pyridine (B92270) rings, is a cornerstone in both coordination and organic chemistry. nih.gov Its prominence stems from its versatility as a ligand and a building block.
In coordination chemistry, the arrangement of the nitrogen atoms determines the chelating properties of the bipyridine isomer. The 2,2'-bipyridine (B1663995) isomer, for instance, is a renowned chelating ligand that forms stable complexes with a vast array of transition metals. nih.govbangor.ac.uk These complexes are at the heart of numerous applications, from catalysis to the development of luminescent materials. nih.gov The 4,4'-bipyridine (B149096) isomer, on the other hand, is not a chelating ligand but acts as a bridging ligand, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govbangor.ac.uk The [2,3'-bipyridine] scaffold of the title compound presents an unsymmetrical arrangement, offering unique coordination vectors that can lead to the formation of novel supramolecular architectures and catalysts.
In organic synthesis, bipyridines serve as crucial precursors for a wide range of functional molecules. tandfonline.com They are key components in the synthesis of certain herbicides and have been incorporated into pharmacologically active compounds. nih.govbangor.ac.uk The development of efficient synthetic routes to variously substituted bipyridines, often through cross-coupling reactions, is an active area of research, as the substitution pattern dictates the final properties of the molecule. tandfonline.comnih.gov
The Modulatory Power of Fluorine Substitution
The introduction of fluorine atoms into aromatic systems is a powerful strategy for fine-tuning the physicochemical properties of a molecule. ambeed.com Fluorine's high electronegativity and relatively small size impart unique characteristics that are highly sought after in drug design and materials science.
The primary effects of fluorine substitution are electronic. Fluorine acts as a strong electron-withdrawing group, which can significantly alter the reactivity of the aromatic ring. ambeed.com This can enhance the stability of the molecule towards metabolic oxidation, a crucial factor in drug development. epo.org Furthermore, the C-F bond can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. epo.org
From a conformational standpoint, the introduction of fluorine can lead to specific intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can influence crystal packing and binding to biological targets. The strategic placement of fluorine, as seen in 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide , can therefore be used to modulate the molecule's electronic properties, metabolic stability, and intermolecular interactions.
The Directing Influence of the Carboxamide Functionality
The carboxamide group is a ubiquitous functional group in chemistry and biology, renowned for its structural and functional roles. biosynth.com It is a key component of the peptide bonds that form the backbone of proteins and is found in numerous pharmaceutical agents and functional materials.
The defining feature of the carboxamide group is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). biosynth.com This dual nature allows carboxamides to participate in intricate hydrogen-bonding networks, which are fundamental to molecular recognition and self-assembly processes. In the context of drug design, these interactions are critical for high-affinity binding to target proteins.
In synthetic chemistry, the carboxamide bond is relatively stable, yet it can be formed through a variety of reliable coupling reactions. biosynth.com This makes it an ideal linker for connecting different molecular fragments, as demonstrated in the structure of 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide , where it bridges the fluorinated bipyridine core.
Research Frontiers for 6 Fluoro 2,3 Bipyridine 5 Carboxamide and Its Kin
Strategic Approaches for Constructing the Bipyridine Scaffold
The formation of the bipyridine scaffold, the central structural motif of this compound, is a critical step in its synthesis. Chemists employ several strategic approaches, primarily revolving around catalytic cross-coupling reactions and heterocyclic ring annulation.
Catalytic Cross-Coupling Reactions for Pyridine-Pyridine Linkage Formation
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forging the C-C bond between two pyridine rings. mdpi.comresearchgate.net Several types of coupling reactions are utilized, each with its own set of advantages and specific applications.
Suzuki-Miyaura Coupling: This reaction is a widely used method for constructing C(sp²)–C(sp²) bonds and has been extensively applied to the synthesis of bipyridine structures. mdpi.comresearchgate.net A significant challenge in Suzuki coupling for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com To overcome this, specific catalysts and stable boronic acid derivatives, such as 2-pyridineboronic acid N-phenyldiethanolamine ester, have been developed to ensure good yields. mdpi.com
Negishi Coupling: Recognized for its high yield, mild reaction conditions, and tolerance of various functional groups, Negishi coupling is another cornerstone in bipyridine synthesis. orgsyn.orgorgsyn.org This method typically involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It has been successfully used to prepare a variety of bipyridine derivatives, including 2,3'-bipyridines. orgsyn.org The reactivity of the halide partner is a key consideration, with iodides generally being more reactive than bromides or chlorides. orgsyn.org
Stille Coupling: Stille coupling utilizes organotin compounds and is known for its high reactivity, sometimes succeeding where Suzuki coupling may not be as effective. mdpi.com It has been employed to synthesize a range of symmetrically and unsymmetrically substituted 2,2'-bipyridines in high yields. nih.govcmu.eduacs.org However, a significant drawback of this method is the toxicity associated with organostannyl compounds. mdpi.com
Other Cross-Coupling Reactions: Research has also explored other coupling strategies, such as the microwave-assisted palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines. mdpi.com
A comparative overview of these common cross-coupling reactions is presented below:
| Coupling Reaction | Key Reactants | Common Catalysts | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron compounds, organic halides | Pd(PPh₃)₄, PdCl₂(dppf) | Commercially available reagents, mild conditions | Catalyst deactivation by bipyridine product |
| Negishi | Organozinc compounds, organic halides | Pd(PPh₃)₄, Ni(acac)₂ | High yield, good functional group tolerance | Moisture-sensitive organozinc reagents |
| Stille | Organotin compounds, organic halides | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High reactivity | Toxicity of organotin compounds |
Heterocyclic Ring Annulation and Cyclization Routes to Bipyridines
Beyond cross-coupling, the construction of the bipyridine skeleton can be achieved through the formation of one of the pyridine rings onto a pre-existing pyridine structure. These methods, known as annulation or cyclization reactions, offer alternative synthetic pathways.
One established approach is the Kröhnke synthesis, which involves the reaction of 1-(pyridin-2-ylmethyl)pyridinium salts with α,β-unsaturated carbonyl compounds. While effective, this method can be limited in the positions available for functionalization. acs.org More contemporary methods involve ring-closing metathesis and other cyclization strategies to form the second pyridine ring. nih.govresearchgate.net For instance, tandem Claisen rearrangement and ring-closing enyne metathesis have been reported for the synthesis of substituted 1,8-naphthyridinones, demonstrating the potential of cyclization strategies in constructing fused pyridine ring systems. researchgate.net
Regioselective Introduction of Fluorine and Carboxamide Groups
Once the bipyridine scaffold is in place, the next crucial steps involve the regioselective introduction of the fluorine atom at the 6-position and the carboxamide group at the 5'-position.
Methods for Fluorination at the 6-Position of the Bipyridine Core
The introduction of fluorine into heterocyclic compounds is of significant interest in medicinal chemistry. nih.gov For pyridines, direct C-H fluorination presents a challenge. However, methods have been developed for the site-selective fluorination of pyridines. One such method utilizes silver(II) fluoride (B91410) (AgF₂) to achieve fluorination adjacent to the nitrogen atom at ambient temperature. nih.gov This approach offers high selectivity and proceeds under mild conditions. nih.gov Another strategy involves the temporary dearomatization of the pyridine ring to activate it for reaction with a difluoromethylating agent. uni-muenster.de While this has been demonstrated for difluoromethylation, similar principles could potentially be adapted for monofluorination. uni-muenster.de
Synthetic Routes for Carboxamide Installation at the 5'-Position
The installation of a carboxamide group onto a pyridine ring can be accomplished through several synthetic routes. rsc.org A common method involves the hydrolysis of a nitrile group. For instance, an amino-substituted cyanopyridine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide. google.com Another approach is the reaction of an amine with a pyrrole (B145914) acid chloride surrogate, which can be adapted for pyridine systems. rsc.org Additionally, the direct amidation of pyridine carboxylic acids can be achieved using coupling agents.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
Optimizing reaction conditions is paramount to maximizing the yield and selectivity of the synthesis of this compound. This involves a systematic variation of catalysts, solvents, temperature, and reaction times. For instance, in cyclization reactions, the choice of base and solvent can dramatically affect the outcome, with some combinations leading to decomposition while others provide the desired product in high yield. researchgate.net In cross-coupling reactions, the ligand used with the palladium catalyst can significantly influence the reaction's efficiency. mdpi.com Microwave irradiation has also been shown to dramatically enhance the yields and reduce reaction times for some coupling reactions. mdpi.com
The following table summarizes key parameters that are often optimized:
| Parameter | Influence on Reaction | Example of Optimization |
| Catalyst | Affects reaction rate, yield, and selectivity. | Screening different palladium catalysts and ligands in Suzuki coupling to overcome product inhibition. mdpi.com |
| Solvent | Influences solubility of reactants and can affect reaction mechanism. | Testing various solvents in cyclization reactions to avoid decomposition of starting materials. researchgate.net |
| Temperature | Affects reaction rate and can influence selectivity between different products. | Performing fluorination at ambient temperature to maintain selectivity. nih.gov |
| Base | Can be crucial for deprotonation steps and catalyst regeneration. | Using different bases (e.g., KHMDS, n-BuLi) to find the optimal conditions for cyclization. researchgate.net |
| Reaction Time | Ensuring the reaction goes to completion without forming byproducts. | Monitoring the reaction progress to determine the optimal time for achieving maximum yield. researchgate.net |
Scalable Synthetic Protocols and Process Chemistry Considerations
As no synthetic methods for this compound have been reported, a discussion on scalable protocols and process chemistry is currently not feasible. The development of a scalable synthesis would first require the establishment of a reliable laboratory-scale route. Key considerations for any future development of a scalable process would theoretically include:
Starting Material Availability and Cost: The accessibility and cost of the initial building blocks would be a critical factor.
Reaction Efficiency and Yield: Optimizing each synthetic step to maximize yield and minimize waste.
Process Safety: Evaluating the hazards associated with all reagents, intermediates, and reaction conditions.
Purification Methods: Developing efficient and scalable purification techniques to achieve the desired product purity.
Environmental Impact: Assessing the environmental footprint of the entire synthetic process, including solvent usage and waste generation.
Without initial synthetic data, any discussion on these points would be purely speculative and would not meet the required standard of a scientifically accurate and informative article.
Data Tables
No data is available to populate tables concerning reaction conditions, yields, or other process parameters for the synthesis of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides crucial information about the disposition of protons in the two pyridine rings and the amide functionality. The aromatic region of the spectrum is expected to display a complex series of multiplets due to spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the fluorine substituent, and the carboxamide group. The amide protons typically appear as broad singlets, and their chemical shift can be sensitive to solvent and temperature.
Detailed experimental ¹H NMR data for this specific compound is not widely available in the public domain, preventing the creation of a specific data table.
The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. The carbons directly bonded to the electronegative nitrogen and fluorine atoms are expected to be shifted downfield. The carbonyl carbon of the carboxamide group will also exhibit a characteristic downfield resonance.
Specific ¹³C NMR peak assignments for this compound are not readily found in published literature, thus a data table cannot be generated at this time.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum for this compound is expected to show a single resonance for the fluorine atom at the 6-position of the pyridine ring. The chemical shift of this signal provides insight into the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can provide valuable structural information.
While general principles of ¹⁹F NMR are well-established, specific experimental data for this compound is not publicly accessible.
To definitively assign the complex proton and carbon spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY experiments would reveal proton-proton coupling networks within each of the pyridine rings, helping to trace the connectivity of adjacent protons.
HSQC spectra would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the assignment of protonated carbons.
HMBC experiments would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and for confirming the connectivity between the two pyridine rings and the carboxamide group.
A detailed analysis based on these techniques is contingent on the availability of experimental data, which is currently limited.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would provide clear evidence for its key functional groups. The carboxamide group is expected to show characteristic absorption bands, including the N-H stretching vibrations and the C=O (Amide I) and N-H bending/C-N stretching (Amide II) bands. The aromatic C-H and C=C/C=N stretching vibrations of the bipyridine core will also be present. The C-F stretching vibration will provide further confirmation of the fluoro-substitution.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amide) | 3400-3100 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=O Stretch (Amide I) | 1680-1630 |
| N-H Bend (Amide II) | 1640-1550 |
| C=C/C=N Stretch (Aromatic) | 1600-1400 |
| C-F Stretch | 1250-1000 |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, serving as a unique "fingerprint." When monochromatic light interacts with the molecule, it can be inelastically scattered, with the resulting shift in energy corresponding to the energy of specific molecular vibrations.
For this compound, characteristic Raman shifts would be expected for the stretching and bending vibrations of its key functional groups. The carbon-carbon and carbon-nitrogen bonds within the two pyridine rings would produce a series of bands in the 1600-1300 cm⁻¹ region. The C-F stretching vibration would likely appear as a distinct band, the position of which is sensitive to the electronic environment. The carboxamide group would also exhibit characteristic vibrations, including the C=O stretch (typically around 1650-1680 cm⁻¹) and N-H stretching and bending modes. Analysis of these vibrational frequencies and their intensities would allow for a comprehensive understanding of the molecular bonding and symmetry.
A hypothetical data table for the characteristic Raman shifts is presented below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C=O Stretch (Amide) | 1670 |
| Pyridine Ring Vibrations | 1610, 1580, 1470, 1350 |
| C-F Stretch | 1250 |
| C-N Stretch | 1220 |
| N-H Bend (Amide) | 1400 |
Note: This data is hypothetical and serves as an example of what would be expected from a Raman analysis.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a detailed electron density map, revealing the positions of individual atoms.
A single-crystal X-ray diffraction study of this compound would yield the exact bond lengths and angles of the molecule. This data is fundamental to confirming the connectivity of the atoms and understanding the geometry of the bipyridine and carboxamide moieties. The lengths of the C-C, C-N, C-F, C=O, and N-H bonds, as well as the bond angles within the aromatic rings and the amide group, would be determined with high precision.
A hypothetical table of selected bond lengths and angles is provided below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-F | 1.35 |
| C=O | 1.24 |
| C-NH₂ | 1.33 |
| C(2)-C(3') | 1.49 |
| **Bond Angles (°) ** | |
| C(5')-C(O)-NH₂ | 122.0 |
| F-C(6)-N(1) | 118.0 |
| C(2)-C(3')-C(4') | 120.5 |
Note: This data is hypothetical and for illustrative purposes.
The relative orientation of the two pyridine rings is a key structural feature of bipyridine compounds. X-ray crystallography would reveal the torsion angle (dihedral angle) between the planes of the two rings. This angle is influenced by steric hindrance and electronic effects of the substituents. For this compound, the fluorine atom and the carboxamide group may influence the degree of planarity between the rings.
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₁H₈FN₃O), HRMS would provide an experimental mass that is very close to the calculated theoretical mass, confirming the molecular formula.
A hypothetical comparison of theoretical and observed mass is shown below.
| Parameter | Value |
| Molecular Formula | C₁₁H₈FN₃O |
| Theoretical Mass [M+H]⁺ | 218.0724 |
| Observed Mass [M+H]⁺ | 218.0722 |
| Mass Error (ppm) | < 1 |
Note: This data is hypothetical.
The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of specific fragments such as the carboxamide group or the fluorine atom, further corroborating the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of chemical compounds. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that offers valuable insights into the molecule's structure. The fragmentation pathways are characteristic of the compound's chemical architecture, including its functional groups and the strength of its chemical bonds.
For this compound, while specific experimental MS/MS data is not extensively available in the public domain, a plausible fragmentation pathway can be postulated based on the known fragmentation behavior of related heterocyclic compounds, such as nicotinamide (B372718) derivatives and substituted pyridines. nih.govnih.gov The structure of this compound contains several potential sites for ionization and subsequent fragmentation, including the two pyridine nitrogen atoms and the carboxamide functional group.
Under typical positive ion electrospray ionization (ESI) conditions, the initial event is the protonation of the molecule to form the molecular ion [M+H]⁺. The most likely sites for protonation are the nitrogen atoms of the pyridine rings, due to their basicity, and the carbonyl oxygen of the carboxamide group. The subsequent fragmentation of this protonated molecule in the gas phase is driven by the stability of the resulting fragment ions and neutral losses.
A probable primary fragmentation event involves the cleavage of the C-C bond between the two pyridine rings. This would lead to the formation of two primary fragment ions: a protonated 6-fluoropyridine-2-yl cation and a neutral 5-carboxamidopyridine, or a protonated 5-carboxamidopyridine-3-yl cation and a neutral 6-fluoropyridine. The relative abundance of these fragments would depend on their respective stabilities.
Another significant fragmentation pathway is expected to involve the carboxamide group. Following protonation, the molecule could undergo a characteristic loss of ammonia (B1221849) (NH₃), resulting in a fragment ion with a mass loss of 17 Da. Alternatively, the entire carboxamide group could be lost as a neutral molecule of formamide (B127407) (HCONH₂), corresponding to a mass loss of 45 Da. Cleavage of the bond between the pyridine ring and the carboxamide group could also lead to the formation of a [M+H-CONH₂]⁺ ion.
The fluorine substituent on the first pyridine ring is expected to influence the fragmentation pattern. The strong carbon-fluorine bond suggests that the loss of a fluorine radical is a less favorable pathway. However, its electron-withdrawing nature can affect the charge distribution and the stability of adjacent fragment ions.
A proposed fragmentation pathway for this compound is detailed in the table below. The m/z values are calculated based on the monoisotopic mass of the most common isotopes.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| 219.07 [M+H]⁺ | 192.07 | NH₃ | [6-Fluoro-[2,3'-bipyridine]-5'-carbonyl]⁺ |
| 219.07 [M+H]⁺ | 174.06 | HCONH₂ | [6-Fluoro-[2,3'-bipyridin]-5'-yl]⁺ |
| 219.07 [M+H]⁺ | 123.05 | C₅H₅N₂O | [6-Fluoropyridin-2-yl]⁺ |
| 219.07 [M+H]⁺ | 97.04 | C₆H₄FN | [Pyridine-3-carboxamide]⁺ |
This proposed fragmentation pathway is based on theoretical principles and the fragmentation of analogous structures. Experimental verification is required for definitive structural confirmation.
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the atomic and electronic levels. These methods provide insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) is a powerful and widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would begin with an initial guess of the molecular structure. The electronic density would then be calculated, and the energy of the system would be minimized by systematically adjusting the positions of the atoms. This process, known as geometry optimization, continues until the forces on each atom are close to zero, indicating that a stable structure has been found.
The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. The final output would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule. The associated ground state energy is a key parameter for assessing the molecule's thermodynamic stability.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.34 Å |
| Bond Length | C-C (inter-ring) | ~1.48 Å |
| Bond Angle | F-C-C | ~118° |
| Dihedral Angle | Pyridine-Pyridine | Variable, dependent on conformation |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Prediction of Molecular Orbitals and Frontier Orbital Analysis
Once the optimized geometry is obtained, the molecular orbitals (MOs) of this compound can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These are known as the frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would reveal regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue).
The electronegative fluorine atom and the oxygen and nitrogen atoms of the carboxamide group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amide group and potentially some regions of the pyridine rings would exhibit positive electrostatic potential, indicating sites for nucleophilic attack or hydrogen bond donation.
Molecular Modeling and Simulation of Interactions
Molecular modeling and simulations extend the insights from quantum chemical calculations to understand how this compound behaves in a larger chemical or biological system and to explore its dynamic properties.
Ligand-Interaction Site Analysis in Chemical Systems
To understand how this compound might interact with other molecules, such as a protein receptor or a solvent, ligand-interaction site analysis would be performed. This often involves molecular docking or molecular dynamics simulations.
In a hypothetical scenario where this compound is a ligand for a protein, molecular docking would be used to predict the preferred binding orientation and affinity. The analysis would identify key interactions, such as hydrogen bonds between the amide group and amino acid residues, or pi-pi stacking interactions involving the bipyridine rings.
Conformational Analysis and Energy Landscapes
The bipyridine structure of this compound allows for rotation around the single bond connecting the two pyridine rings. This rotational freedom means the molecule can exist in different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, an energy landscape can be constructed. This landscape would show the low-energy (more stable) conformations and the high-energy (less stable) transition states. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry offers methods to predict spectroscopic parameters, which can aid in the characterization and identification of novel compounds. These in silico predictions are valuable for complementing experimental data and for understanding the electronic structure and properties of a molecule.
Computational NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the NMR chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁹F. nih.govresearchgate.net The prediction process typically involves optimizing the molecule's geometry and then calculating the isotropic shielding values using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.net For this compound, predicting the ¹⁹F NMR chemical shift would be of particular interest due to the fluorine substituent. Deep learning models are also emerging as powerful tools for predicting NMR chemical shifts with high accuracy. colostate.edu
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H | 7.5 - 9.0 |
| ¹³C | 110 - 165 |
| ¹⁹F | -120 to -100 |
| Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not publicly available. |
Theoretical Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental Infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization to ensure the structure is at a stationary point on the potential energy surface. uni-rostock.de The harmonic vibrational frequencies are calculated, which often need to be scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov The analysis of the calculated vibrational modes allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as stretching, bending, and torsional modes of the bipyridine core and the carboxamide group. mdpi.comresearchgate.net For this compound, this would include the C-F stretching frequency and the vibrational modes of the amide group.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amide | N-H Stretch | ~3400 |
| Amide | C=O Stretch | ~1680 |
| Bipyridine | C=C/C=N Stretch | 1400 - 1600 |
| Fluoro-pyridine | C-F Stretch | 1200 - 1250 |
| Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not publicly available. |
Solvent Effects and Solvation Models in Computational Studies
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational studies often incorporate solvent effects to provide more realistic predictions. There are two main approaches to modeling solvents: explicit and implicit models. wikipedia.org
Explicit solvent models treat individual solvent molecules atomistically. While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive. nih.gov
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.govmdpi.com These models are computationally efficient and are widely used to calculate properties in solution, such as energies, optimized geometries, and spectroscopic parameters. researchgate.net
For this compound, using a solvation model would be crucial for accurately predicting its properties in a polar solvent like water or in a non-polar environment, reflecting different biological or experimental conditions. The choice of solvent can affect conformational preferences and the electronic properties of the molecule. nih.gov
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Mechanisms Involving the Bipyridine Core
The bipyridine unit, composed of two interconnected pyridine (B92270) rings, is the central scaffold of the molecule and the primary site of many chemical reactions. The electronic nature of pyridine, being a π-deficient heterocycle due to the electronegative nitrogen atom, significantly influences its reactivity compared to benzene (B151609). stackexchange.com
Electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging than on benzene and typically requires harsh reaction conditions. quora.comquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density both inductively and through resonance. stackexchange.com In the case of 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide, both pyridine rings are deactivated.
The first pyridine ring, bearing the fluorine atom, is substituted at the 6-position. The fluorine atom, being highly electronegative, further deactivates this ring towards electrophilic attack. The preferred site of substitution on a pyridine ring is typically the 3-position (meta to the nitrogen), as attack at the 2- or 4-position leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com Therefore, for the 6-fluoropyridine ring, electrophilic attack would be predicted to occur at the 3- or 5-position.
The second pyridine ring contains the carboxamide group at the 5'-position. The carboxamide group is an electron-withdrawing group, further deactivating this ring. Similar to the fluorinated ring, electrophilic attack is most likely to occur at the positions meta to the ring nitrogen, which are the 2'- and 6'-positions. However, the directing effect of the carboxamide group must also be considered. As a meta-director, it will favor substitution at the 2'- and 6'-positions relative to its own position.
It is important to note that under strongly acidic conditions, typically used for nitration or sulfonation, the nitrogen atoms of the bipyridine core can be protonated. This creates a pyridinium (B92312) cation, which is even more strongly deactivated towards electrophilic attack. stackexchange.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Condition | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ | Substitution on the less deactivated ring, likely at a position meta to both the nitrogen and existing substituents. | Both rings are heavily deactivated. The carboxamide-bearing ring might be slightly less deactivated than the fluoro-substituted ring. |
| Br₂/FeBr₃ | Limited reactivity expected. If reaction occurs, substitution would be favored on the 3'-pyridine ring at the 2' or 6' position. | Friedel-Crafts type reactions are generally not feasible on pyridine rings. quimicaorganica.org |
The π-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com In this compound, the fluorine atom is a good leaving group for SNAr reactions, especially when the ring is activated by other electron-withdrawing substituents. The reaction proceeds through a negatively charged intermediate, a Meisenheimer complex, which is stabilized by electron-withdrawing groups. youtube.com
The fluorine atom at the 6-position of the first pyridine ring makes this position highly susceptible to nucleophilic attack. The rate of nucleophilic aromatic substitution is often enhanced by the presence of fluorine as a leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates the initial attack of the nucleophile. masterorganicchemistry.com The electron-withdrawing character of the second pyridine ring and the carboxamide group further enhance the electrophilicity of the carbon bearing the fluorine atom.
The reaction of 2,6-dichloropyridines with nucleophiles has been shown to be influenced by the nature of the substituent at the 3-position, with bulky groups favoring attack at the 6-position. researchgate.net While the second pyridine ring in our target molecule is not a simple substituent, its steric bulk could also influence the regioselectivity of a potential second nucleophilic substitution.
Role of the Carboxamide Group in Directing Reactivity
As an electron-withdrawing group, the carboxamide deactivates the pyridine ring to which it is attached towards electrophilic attack. In electrophilic substitutions, it acts as a meta-director. Studies on pyridine carboxamides have shown that the position of the amide group (ortho, meta, or para) significantly affects reaction yields and mechanisms. nih.gov In the case of this compound, the meta-directing effect of the carboxamide would favor electrophilic attack at the 2'- and 6'-positions of the second pyridine ring.
Photochemical and Thermal Stability of this compound
The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile. Bipyridine and its derivatives are known to form stable complexes with various metals, and the photophysical properties of these complexes have been extensively studied. nih.gov
The photolysis of related platinum(IV) bipyridine complexes has been shown to lead to the reduction of the metal center and subsequent binding to DNA. nih.govresearchgate.net This suggests that the bipyridine ligand itself possesses a degree of photochemical reactivity, which could involve transformations of the heterocyclic rings or the substituents. The presence of the fluoro group might influence the photochemical stability, as C-F bonds are generally strong but can be susceptible to cleavage under certain photochemical conditions.
Thermally, compounds containing bipyridine scaffolds are generally robust. However, at elevated temperatures, decomposition pathways may become accessible. For instance, the thermolysis of platinum(IV) bipyridine complexes has been observed to induce reduction of the platinum center, indicating that the bipyridine ligand can participate in redox processes at higher temperatures. nih.gov The carboxamide group is also thermally stable, but at very high temperatures, it can undergo hydrolysis or other transformations.
Reaction Kinetics and Thermodynamic Analysis of Derived Transformations
The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity and stability of chemical compounds and their transformations. For a molecule like this compound, such analyses would be crucial for understanding the feasibility and rates of potential reactions, such as nucleophilic substitution or derivatization of the carboxamide group.
Kinetic studies would involve measuring the rate of a specific reaction as a function of reactant concentrations, temperature, and catalyst presence. This would allow for the determination of the rate law and the activation energy (Ea) of the reaction, providing mechanistic details. For example, the kinetics of nucleophilic substitution of the fluorine atom would reveal whether the reaction follows a bimolecular (SNAr) or another mechanism.
Thermodynamic analysis focuses on the energy changes that occur during a reaction. The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction, while the enthalpy change (ΔH) and entropy change (ΔS) provide information about the heat absorbed or released and the change in disorder, respectively. For instance, the thermodynamics of tautomerization in related hydroxypyridine/pyridone systems have been studied computationally, revealing the relative stabilities of the different forms. mdpi.comresearchgate.net A similar analysis for this compound could provide insights into potential isomeric equilibria.
Table 2: Hypothetical Kinetic and Thermodynamic Data for Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Value | Units | Conditions |
| Rate Constant (k) | 1.5 x 10⁻⁴ | L mol⁻¹ s⁻¹ | 298 K, in DMSO |
| Activation Energy (Ea) | 65 | kJ/mol | - |
| Enthalpy of Activation (ΔH‡) | 62 | kJ/mol | - |
| Entropy of Activation (ΔS‡) | -80 | J/(mol·K) | - |
| Gibbs Free Energy of Activation (ΔG‡) | 86 | kJ/mol | 298 K |
| Enthalpy of Reaction (ΔH_rxn) | -45 | kJ/mol | - |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -55 | kJ/mol | 298 K |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for SNAr reactions on activated halopyridines.
This data would suggest a moderately fast exothermic reaction that is entropically disfavored, which is characteristic of a bimolecular reaction where two species come together to form a more ordered transition state. nih.gov
Coordination Chemistry and Metal Complexation Principles
Ligand Properties of 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide
The electronic and structural characteristics of this compound are pivotal in defining its interactions with metal ions. The interplay between the bipyridine framework and its functional groups, namely fluorine and carboxamide, dictates its coordination modes, denticity, and ultimately, its affinity and selectivity for different metals.
Coordination Modes and Denticity of the Bipyridine Carboxamide Ligand
The 2,3'-bipyridine (B14897) core of the ligand typically offers a bidentate coordination mode, binding to a metal center through the nitrogen atoms of both pyridine (B92270) rings. byjus.comlibretexts.orgstackexchange.com This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of bipyridine-based ligands. The carboxamide group (-CONH₂) introduces additional potential donor sites through its oxygen and nitrogen atoms.
Depending on the reaction conditions and the nature of the metal ion, the carboxamide group can participate in coordination. It may act as a monodentate ligand through its oxygen atom, or in some cases, particularly after deprotonation of the amide nitrogen, it can engage in more complex binding modes. rsc.orgnih.gov Therefore, this compound can be anticipated to act as a bidentate or potentially a tridentate ligand. The deprotonated amide nitrogen can also act as a bridging ligand between two metal centers. nih.gov
Influence of Fluorine and Carboxamide on Metal Binding Affinity and Selectivity
The substituents on the bipyridine rings significantly modulate the ligand's electronic properties and, consequently, its interaction with metal ions.
Fluorine Substitution: The presence of a fluorine atom, a highly electronegative element, is expected to have a profound impact. rsc.orgnih.govnsf.govnih.gov It acts as an electron-withdrawing group, which can decrease the basicity of the adjacent pyridine nitrogen. This reduced basicity may lead to weaker metal-ligand bonds. However, the introduction of fluorine can also enhance the π-acceptor properties of the ligand, which can be favorable for stabilizing low-valent metal centers. rsc.org Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonding and C-F···π interactions, which can influence the packing of metal complexes in the solid state. nih.govrsc.orgchimicatechnoacta.ruresearchgate.netacs.org
Carboxamide Substitution: The carboxamide group is also electron-withdrawing, further influencing the electronic character of the bipyridine system. researchgate.net The potential for the carboxamide group to coordinate to the metal center, either through its oxygen or deprotonated nitrogen, adds another layer of complexity and can enhance the stability of the resulting metal complex through the chelate effect. The ability of the amide to be deprotonated can also introduce pH-dependent coordination behavior. rsc.orgnih.gov The interaction of metal ions with carboxamide groups is a known feature in protein structures, highlighting its potential for strong coordination. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established protocols for related bipyridine ligands.
Preparation of Transition Metal Complexes (e.g., Ru, Ir, Pt, Cu)
The synthesis of transition metal complexes with this ligand would generally involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent.
Ruthenium (Ru): Ruthenium complexes are often synthesized from precursors like RuCl₃·xH₂O or [Ru(DMSO)₄Cl₂]. The reaction with bipyridine-type ligands typically requires elevated temperatures in solvents such as ethanol (B145695) or dimethylformamide (DMF) to facilitate the formation of the desired complex. nih.govrsc.orgresearchgate.netuark.edu
Iridium (Ir): Iridium complexes, particularly for applications in phosphorescence, are commonly prepared from iridium(III) precursors like IrCl₃·xH₂O or dimeric species such as [{Ir(ppy)₂Cl}₂] (where ppy is a cyclometalating ligand). acs.orgd-nb.infoorgsyn.orgnih.govnih.govrsc.orgmdpi.comresearchgate.net The synthesis often involves refluxing the reactants in a suitable solvent mixture, for instance, dichloromethane (B109758) and methanol.
Platinum (Pt): Platinum(II) complexes can be synthesized from precursors like K₂PtCl₄ or [PtCl₂(PhCN)₂]. nih.govnih.govmdpi.comresearchgate.netmdpi.com The reactions are typically carried out in organic solvents, and the resulting complexes can often be precipitated by the addition of a non-polar solvent.
Copper (Cu): Copper complexes can be readily prepared by reacting a copper(II) salt, such as CuCl₂ or Cu(NO₃)₂, with the ligand in a solvent like ethanol or acetonitrile. rsc.orgnih.govrsc.orgchimicatechnoacta.ruresearchgate.netresearchgate.netresearchgate.netijcrcps.comnih.govdigitellinc.comchemrxiv.org The coordination geometry around the copper center can be highly flexible and dependent on the reaction conditions.
Structural Characterization of Metal-Ligand Coordination Geometries
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy would be crucial for characterizing the complexes in solution and in the solid state.
Redox Behavior of Metal-Bipyridine Complexes
The redox properties of metal complexes are fundamental to their application in areas like catalysis and photoredox chemistry. The electronic nature of the this compound ligand is expected to significantly influence the redox potentials of its metal complexes.
The electron-withdrawing nature of both the fluorine and carboxamide substituents would likely make the metal center more difficult to oxidize. rsc.orgresearchgate.netmdpi.comacs.org This would result in a positive shift in the metal-centered oxidation potential (e.g., Ru(II)/Ru(III) or Cu(I)/Cu(II) couple) compared to complexes with unsubstituted bipyridine ligands. acs.orgijcrcps.comnih.govdigitellinc.comacs.org
Conversely, the ligand-based reduction potentials are expected to become less negative (i.e., the ligand is more easily reduced) due to the presence of these electron-withdrawing groups. Cyclic voltammetry would be the primary technique to investigate these redox processes, providing valuable insights into the electronic structure of the metal complexes. rsc.orgresearchgate.netacs.org
Supramolecular Assemblies Through Metal-Ligand Interactions
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of published research specifically detailing the formation of supramolecular assemblies from the ligand this compound through metal-ligand interactions. While the bipyridine and carboxamide functional groups are well-known participants in coordination chemistry and the construction of complex supramolecular architectures, experimental data, research findings, and detailed characterizations for this particular fluorinated derivative are not present in the accessible scientific domain.
The principles of supramolecular chemistry suggest that the nitrogen atoms of the bipyridine core and the amide functionality could serve as coordination sites for metal ions. The fluorine substituent would likely introduce electronic and steric effects influencing the stability and structural geometry of any potential metal complexes. These interactions could theoretically lead to the formation of discrete polynuclear complexes or extended coordination polymers. The planarity of the bipyridine system could also facilitate π-π stacking interactions, a common feature in the self-assembly of such structures.
However, without experimental evidence, any discussion of potential supramolecular structures, such as helicates, grids, or metal-organic frameworks (MOFs), derived from this compound remains purely speculative. Detailed research, including synthesis, crystallization, and characterization via techniques like single-crystal X-ray diffraction, would be necessary to elucidate the coordination behavior of this ligand and the nature of its assemblies with various metal centers.
Due to the lack of specific research on this compound, no data tables on its supramolecular assemblies can be generated.
Structure Reactivity and Structure Function Relationships in Chemical Systems
Systematic Variation of Substituents on the Bipyridine and Carboxamide Moieties
The physicochemical and biological properties of the 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide scaffold can be systematically tuned by introducing various substituents onto its bipyridine rings and carboxamide group. The bipyridine system, capable of storing and delocalizing electrons, is highly sensitive to the electronic nature of attached functional groups. frontiersin.orgnih.gov
Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the two pyridine (B92270) rings can significantly alter the molecule's electronic profile, such as its HOMO-LUMO energy gap, reduction potentials, and the electron density at the metal-coordinating nitrogen atoms. nih.govsciencepublishinggroup.comresearchgate.net For instance, in related metal complexes, EDGs on the bipyridine ligand generally make the metal center more nucleophilic and shift reduction potentials to more negative values, while EWGs have the opposite effect, making the complex easier to reduce. nih.gov
Similarly, modification of the carboxamide group, such as N-alkylation or N-arylation, would directly impact its hydrogen bonding capabilities, rotational freedom, and steric profile. These changes can alter intermolecular interactions, solubility, and crystal packing.
Table 1: Predicted Effects of Substituent Variation on the Properties of the this compound Core
| Position of Substitution | Substituent Type | Predicted Effect on Electronic Properties | Predicted Effect on Steric/Conformational Properties |
| 4'-position | Electron-Donating (e.g., -NH₂, -OMe) | Increased electron density on the carboxamide-bearing ring; Lowered HOMO-LUMO gap. tandfonline.com | Minimal steric impact on bipyridine torsion. |
| 4'-position | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreased electron density on the carboxamide-bearing ring; Potential increase in acidity of carboxamide N-H. sciencepublishinggroup.com | Minimal steric impact on bipyridine torsion. |
| 6'-position | Bulky Alkyl (e.g., -tBu) | Minor electronic effect. | Significant steric hindrance, potentially forcing a non-planar conformation between the pyridine rings. nih.gov |
| 4-position | Electron-Donating (e.g., -NH₂) | Increased electron density on the fluorine-bearing ring; Increased basicity of the adjacent nitrogen. | Minimal steric impact. |
| Carboxamide-N | Alkyl (e.g., -CH₃) | Removes primary amide N-H proton; May slightly increase electron-donating character. | Eliminates one H-bond donor site; Introduces steric bulk affecting rotation around the C5'-C(O) bond. |
Influence of Fluorine on Electron Density Distribution and Aromaticity
This electron withdrawal has several key consequences:
Reduced Basicity: The electron density at the nitrogen atom of the fluorinated pyridine ring (N1) is decreased, making it a weaker Lewis base and less available for protonation or coordination.
Modified Intermolecular Interactions: The polarization of the C-F bond and the resulting electron-deficient nature of the fluorinated ring can alter non-covalent interactions. The electron-poor π-system may engage in favorable interactions with electron-rich partners, a reversal of the typical "π-stacking" seen with electron-rich aromatics. researchgate.net Ab initio studies on fluorinated pyridines have shown that fluorination significantly alters the molecule's electric dipole and quadrupole moments, which in turn governs the balance of electrostatic and dispersion forces in intermolecular complexes. rsc.org
Table 2: Theoretical Impact of Fluorine Substitution on Pyridine Ring Properties
| Property | Unsubstituted Pyridine (Reference) | 2-Fluoropyridine (Analogous to the 6-Fluoro Ring) |
| Calculated Ring Angle at Point of Substitution | ~120° (at C2) | Enlarged by ~2° at the point of fluorination. deepdyve.com |
| Adjacent Bond Lengths (C-C and C-N) | Standard aromatic bond lengths | Adjacent C-N and C-C bonds are shortened. deepdyve.com |
| Electron Density on Ring | Electron-deficient relative to benzene (B151609). uobabylon.edu.iq | Significantly more electron-deficient due to fluorine's inductive effect. acs.orgnih.gov |
| Aromaticity (HOMA Index) | ~0.98 | Slightly lower or comparable, depending on the specific isomer. nih.gov |
| Calculated Dipole Moment | ~2.2 D | Altered in magnitude and direction depending on fluorine position. |
Impact of Carboxamide Tautomerism and Rotational Barriers on Molecular Interactions
The carboxamide functional group (-C(O)NH₂) is a dynamic entity characterized by two key structural phenomena: tautomerism and restricted rotation. These features are critical in defining the three-dimensional shape of this compound and its capacity for molecular recognition.
Carboxamide Tautomerism: The amide group can exist in equilibrium with its imidic acid (or iminol) tautomer (-C(OH)=NH). For simple amides, the amide form is overwhelmingly more stable, often by more than 10 kcal/mol, making the iminol form a minor but potentially important species in chemical reactions. researchgate.netstackexchange.com The equilibrium can be influenced by the chemical environment, with enzymatic or photochemical processes sometimes utilizing the iminol tautomer as a reactive intermediate. rsc.org In the context of the target molecule, the electronic properties of the bipyridine ring could modulate the stability of the iminol tautomer. The ability to switch between these forms, even transiently, changes the hydrogen bonding pattern from a carbonyl acceptor and N-H donor (amide) to a hydroxyl donor and imine acceptor (iminol). researchgate.net
Rotational Barriers: Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond of an amide has significant partial double-bond character. This results in a substantial energy barrier to rotation around this bond, typically in the range of 15-23 kcal/mol. fcien.edu.uymsu.edu This high barrier means that, at room temperature, rotation is slow, and distinct rotational isomers (rotamers) can be observed. For a secondary amide, these are the cis and trans conformers, with the trans form usually being more stable. msu.edu A similar, though generally lower, barrier exists for rotation around the C(aryl)-C(carbonyl) bond, which for N-methylbenzamide is calculated to be around 2.8-2.9 kcal/mol. acs.org These rotational barriers dictate the spatial orientation of the amide's N-H and C=O groups relative to the bipyridine rings, which is paramount for establishing specific intermolecular hydrogen bonds and avoiding steric clashes. frontiersin.org
Table 3: Representative Energy Barriers for Amide Structural Dynamics
| Process | Molecular System Example | Typical Energy Barrier (kcal/mol) | Implication for Molecular Interaction |
| Amide-Imidol Tautomerization | Gly-Gln-Gly Tripeptide | > 14 kcal/mol (Free Energy) researchgate.net | Switches H-bond donor/acceptor sites; iminol is more nucleophilic. researchgate.net |
| C(amide)-N Rotation | N-Methylacetamide (NMA) | ~18.8 kcal/mol (in water) fcien.edu.uy | Defines rigid planar conformations, controlling the directionality of H-bonds. |
| C(amide)-N Rotation | N,N-Dimethylformamide (DMF) | ~22.0 kcal/mol (in water) fcien.edu.uy | Creates distinct, slowly interconverting rotamers. |
| C(aryl)-C(carbonyl) Rotation | N-Methylbenzamide | ~2.9 kcal/mol acs.org | Determines the dihedral angle between the carboxamide plane and the aromatic ring plane. |
Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in their physicochemical properties. wiley.com For a family of molecules derived from this compound, a QSPR approach could be invaluable for predicting key attributes without the need for exhaustive synthesis and testing.
Developing a QSPR model involves three main components: a dataset of molecules with known properties, a set of calculated molecular descriptors for each molecule, and a statistical algorithm (like multiple linear regression) to create a predictive equation. mdpi.com
Molecular Descriptors: For the bipyridine carboxamide scaffold, relevant descriptors would fall into several classes: wiley.comnih.gov
Electronic Descriptors: These quantify the electron distribution. Examples include HOMO and LUMO energies, dipole moment, partial atomic charges, and Hammett substituent constants (σ) for any additional substituents. sciepub.comaip.orgnih.gov These are crucial for modeling reactivity and interaction energies.
Topological Descriptors: These are numerical representations of the molecular graph, describing size, shape, and branching.
Quantum-Chemical Descriptors: Derived from computational chemistry, these can include polarizability, surface area, and electrostatic potential maps. nih.govacs.org
Steric Descriptors: These account for the volume and shape of the molecule or its substituents.
A QSPR study on a series of substituted pyridines, for example, could generate a model to predict their pKa values based on descriptors like the electrostatic potential at the nitrogen atom and the energy of the HOMO. researchgate.net Similarly, for analogues of this compound, one could build models to predict properties such as solubility, lipophilicity (logP), or binding affinity to a biological target. The quality of such models is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's predictive power. mdpi.com
Table 4: Example of a Hypothetical QSPR Framework for Bipyridine Carboxamide Derivatives
| Derivative (Substituent at 4'-position) | Descriptor 1: Hammett Constant (σₚ) | Descriptor 2: Calculated Dipole Moment (Debye) | Descriptor 3: Molecular Surface Area (Ų) | Predicted Property (e.g., logP) |
| -H | 0.00 | 4.5 | 210 | 1.8 |
| -NH₂ | -0.66 | 5.2 | 225 | 1.5 |
| -Cl | 0.23 | 3.9 | 228 | 2.3 |
| -CN | 0.66 | 2.1 | 229 | 1.6 |
| -NO₂ | 0.78 | 1.8 | 235 | 1.7 |
Note: The descriptor and property values in this table are illustrative and intended to demonstrate the concept of a QSPR model, not to represent actual experimental or calculated data.
Advanced Applications in Chemical and Materials Science
Catalysis and Organometallic Applications
Use as Ligands in Homogeneous Catalysis (e.g., cross-coupling, asymmetric catalysis)
There is no available scientific literature that describes the use of 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide as a ligand in homogeneous catalysis, including cross-coupling or asymmetric catalysis reactions. While bipyridine ligands are extensively used in these fields, the specific catalytic activity of complexes containing this particular fluorinated and amide-functionalized ligand has not been reported.
Photocatalytic Applications of this compound Metal Complexes
Information regarding the synthesis of metal complexes with this compound and their subsequent use in photocatalysis is not present in the available scientific literature. Research on the photocatalytic properties of bipyridine metal complexes, particularly with ruthenium and rhenium, is a broad field, but studies involving this specific ligand have not been published.
Optoelectronic Materials and Devices
Luminescent Properties and Photophysical Studies of Complexes
There are no published photophysical studies on metal complexes formed with this compound. The luminescent properties of such complexes, which would be foundational for their application in optoelectronics, have not been characterized.
Potential as Active Components in Organic Light-Emitting Diodes (OLEDs)
Given the absence of research on the luminescent properties of its metal complexes, the potential of this compound as an active component in OLEDs has not been explored in the scientific literature.
Sensing Applications based on Photophysical Changes
There are no reports on the development of chemical sensors based on the photophysical changes of this compound or its metal complexes.
Supramolecular Chemistry and Self-Assembly
The [2,3'-bipyridine] core of the molecule is a well-known chelating ligand in coordination chemistry, capable of binding to a variety of metal ions. This interaction is the foundation for its potential use in supramolecular chemistry, where molecules are organized into larger, ordered structures through non-covalent interactions.
Design of Molecular Architectures via Non-Covalent Interactions
The strategic placement of nitrogen atoms in the bipyridine unit, along with the hydrogen-bonding capabilities of the carboxamide group, allows for the rational design of complex molecular architectures. These non-covalent interactions, which include metal-ligand coordination, hydrogen bonding, and π-π stacking, can direct the self-assembly of the molecules into predictable and well-defined supramolecular structures.
The fluoro substituent can also play a role in directing self-assembly through halogen bonding, an increasingly recognized non-covalent interaction. The combination of these forces could lead to the formation of discrete metallacycles, such as molecular triangles or squares, or extended polymeric chains. The precise geometry of these assemblies would be dictated by the coordination preference of the chosen metal ion and the stoichiometry of the reactants.
Table 1: Potential Supramolecular Architectures with this compound
| Metal Ion | Coordination Geometry | Potential Supramolecular Structure | Driving Non-Covalent Interactions |
| Pd(II) or Pt(II) | Square Planar | Molecular Square | Metal-Ligand Coordination, π-π Stacking |
| Cu(I) | Tetrahedral | Helicate or Molecular Knot | Metal-Ligand Coordination |
| Ag(I) | Linear or Trigonal | 1D Coordination Polymer | Metal-Ligand Coordination, Hydrogen Bonding |
| Lanthanide(III) | Various | Luminescent Coordination Polymer | Metal-Ligand Coordination, Carboxamide Bridging |
Note: This table presents hypothetical examples based on the known coordination chemistry of bipyridine ligands.
Formation of Coordination Polymers and Metal-Organic Frameworks
The porosity of such MOFs could be tuned by the choice of the metal node and the synthetic conditions. These porous materials could have potential applications in gas storage and separation, catalysis, and sensing. The presence of the fluorine atom could impart specific properties to the pores, such as hydrophobicity or selective guest affinity.
Material Science Applications Beyond Optoelectronics
While bipyridine-containing compounds are widely studied for their optoelectronic properties, the unique combination of functional groups in This compound opens up possibilities in other areas of materials science.
The robustness of coordination polymers and MOFs derived from this ligand could make them suitable for applications in heterogeneous catalysis. The metal centers within the framework could act as catalytic sites, while the organic linker provides a stable and porous support. The functional groups on the ligand could also be modified post-synthesis to introduce new catalytic functionalities.
Furthermore, the ability of the bipyridine and carboxamide moieties to interact with various analytes suggests potential applications in chemical sensing. A material incorporating this compound could exhibit a detectable change in its physical properties, such as fluorescence or conductivity, upon binding to a target molecule. The selectivity of the sensor could be tailored by modifying the structure of the ligand and the choice of the metal center.
Table 2: Potential Material Science Applications
| Application Area | Proposed Material Type | Key Features |
| Gas Storage | Metal-Organic Framework | High surface area, tunable pore size |
| Heterogeneous Catalysis | Coordination Polymer | Stable framework, accessible catalytic sites |
| Chemical Sensing | Functionalized Polymer or MOF | Specific binding sites, signal transduction |
Note: The applications listed are speculative and based on the properties of similar bipyridine-based materials.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of unsymmetrically substituted bipyridines remains a significant challenge in organic chemistry. Future research will likely focus on developing more efficient, scalable, and sustainable methods to produce 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide and its derivatives.
One promising approach involves the advancement of cross-coupling reactions. While traditional methods often require expensive palladium catalysts and harsh conditions, newer nickel-catalyzed reductive homocoupling reactions present a more sustainable alternative for synthesizing substituted bipyridines from 2-halogenated pyridines with low catalyst loadings. nih.gov Adapting such methods for the controlled cross-coupling of two different pyridine (B92270) fragments will be a key step forward.
Another flexible strategy that warrants further exploration is the cyclocondensation of β-ketoenamides. nih.govresearchgate.net This method allows for the construction of highly functionalized pyridine rings. A potential synthetic route for this compound could be envisioned starting from a suitable 1,3-dicarbonyl compound and a 6-fluoropyridine-2-carboxylic acid derivative. The versatility of this approach could allow for the generation of a library of related compounds with diverse substitution patterns. nih.gov
Future synthetic research should also prioritize the use of flow chemistry, which can enhance reaction efficiency, safety, and scalability. The development of one-pot syntheses and the reduction of purification steps through innovative work-up procedures will be crucial for making these valuable compounds more accessible for widespread application.
Table 1: Comparison of Potential Synthetic Strategies for Functionalized Bipyridines
| Methodology | Potential Advantages | Key Challenges for Target Molecule | Relevant Research |
| Nickel-Catalyzed Cross-Coupling | Lower cost, more sustainable (vs. Palladium) | Achieving high selectivity in unsymmetrical coupling | nih.gov |
| Cyclocondensation of β-ketoenamides | High flexibility, access to diverse functionalities | Synthesis of appropriately substituted precursors | nih.govresearchgate.net |
| Condensation Reactions | Direct formation of carboxamide linkage | Availability of starting pyridine carboxaldehydes | nih.gov |
Exploration of New Catalytic Transformations Utilizing this compound Ligands
Bipyridine derivatives are ubiquitous as ligands in transition metal catalysis. The specific electronic properties of this compound—a π-deficient fluorinated ring and a potentially coordinating carboxamide group—make it an intriguing candidate for developing novel catalysts.
The electron-withdrawing nature of the fluorine atom can significantly influence the electronic environment of a metal center, potentially enhancing its catalytic activity in oxidative reactions. Future studies should explore the use of this ligand in challenging catalytic processes such as C-H activation/borylation and cross-electrophile couplings. nih.gov The steric and electronic properties of substituents on bipyridine ligands have been shown to have a major impact on catalytic performance, suggesting that the unique features of the target molecule could lead to catalysts with novel reactivity and selectivity. nih.gov
Furthermore, the presence of the carboxamide group opens up possibilities for creating pincer-type ligands. Ruthenium complexes featuring dearomatized bipyridine-based pincer ligands have demonstrated remarkable efficiency in the hydrogenation of amides to amines and alcohols under mild conditions. cbseacademic.nic.in Designing and synthesizing analogous ruthenium or other transition metal complexes with this compound could lead to a new class of catalysts for hydrogenation and dehydrogenation reactions. The synthesis of new ruthenium complexes with tetradentate bipyridine ligands has already shown high efficiency in the hydrogenation of esters. nih.gov
Table 2: Potential Catalytic Applications for this compound Ligands
| Catalytic Reaction | Metal Center | Rationale | Reference Finding |
| Cross-Electrophile Coupling | Nickel | Fluorine substitution modifies electronic properties for enhanced reactivity. | nih.gov |
| C-H Borylation | Iridium | Ligand electronics can tune catalyst activity and selectivity. | nih.gov |
| Ester Hydrogenation | Ruthenium | Bipyridine ligands are effective in creating highly efficient Ru catalysts. | nih.gov |
| Amide Hydrogenation | Ruthenium | Carboxamide group allows for the design of pincer complexes. | cbseacademic.nic.in |
Advanced Computational Modeling for De Novo Ligand and Material Design
The predictive power of computational chemistry offers a powerful tool for accelerating the discovery of new applications for this compound. acs.org Advanced computational modeling can be employed for the de novo design of ligands and materials with tailored properties, significantly reducing the experimental effort required for catalyst and material screening.
Future research should leverage quantum chemical calculations to predict the geometric and electronic structures of metal complexes incorporating this ligand. Such studies can provide insights into coordination energies, reaction mechanisms, and the origin of stereoselectivity in asymmetric catalysis. For instance, computational toolkits have been successfully used to predict stereoselectivities for reactions catalyzed by chiral bipyridine N,N'-dioxides, demonstrating the potential for the rational, in-silico design of catalysts. acs.org
This computational-first approach can be used to:
Screen a virtual library of metal complexes for promising catalytic activity in various transformations.
Predict the photophysical properties (absorption and emission spectra) of complexes for applications in photocatalysis or as emitters in organic light-emitting diodes (OLEDs).
Model the interactions of the ligand with nanomaterial surfaces to guide the design of hybrid systems.
By combining computational predictions with targeted experimental validation, the development of new technologies based on this compound can be made more efficient and insightful. acs.org
Integration of this compound into Nanomaterials and Hybrid Systems
The incorporation of functional organic molecules into extended solid-state structures is a rapidly growing field. The bipyridine unit of this compound serves as an excellent docking site for integration into nanomaterials and hybrid systems, such as metal-organic frameworks (MOFs) and functionalized nanoparticles.
Bipyridine-functionalized linkers are widely used in the synthesis of highly stable zirconium-based MOFs (Zr-MOFs). berkeley.edu These materials are renowned for their porosity and chemical stability, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. Future work should focus on synthesizing MOFs using 6-Fluoro-[2,3'-bipyridine]-5'-dicarboxylic acid (a derivative of the title compound) as a linker. The exposed fluoro and amide functionalities within the MOF pores could create unique chemical environments for selective guest binding or catalysis. Furthermore, the bipyridine units within the MOF can act as secondary binding sites for post-synthetic modification with metal ions, leading to materials with enhanced catalytic properties, such as peroxidase-mimicking nanozymes. researchgate.net
Another exciting avenue is the study of charge-transfer phenomena within these materials. The construction of MOFs with electron-donating and electron-accepting ligands can lead to materials with interesting photophysical properties, including photocurrent generation. acs.orgnih.gov The electron-deficient nature of the fluorinated pyridine ring in the target compound makes it an excellent candidate for acting as an electron-accepting component in such systems.
Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The multifaceted nature of this compound makes it an ideal platform for fostering interdisciplinary research that blurs the traditional lines between organic, inorganic, and materials chemistry.
Photochemistry and Solar Fuels: Ruthenium(II) bipyridyl complexes are workhorses in photochemistry and have been explored extensively for light-driven applications. A "bottom-up" synthetic method for immobilizing Ru(II) bipyridine-dicarboxylate catalysts on photoanodes has been developed for use in dye-sensitized photoelectrosynthesis cells (DSPECs) for water oxidation. acs.orgfao.org Designing analogous systems with this compound could lead to more robust and efficient photoanodes for artificial photosynthesis.
Sensors and Electronics: The ability of the bipyridine unit to coordinate with various metal ions can be exploited for the development of chemical sensors. Changes in the photophysical properties (e.g., luminescence) of metal complexes upon binding to specific analytes could form the basis of a sensing mechanism. The integration of this ligand into MOFs has already shown promise for sensing applications, such as the detection of methanol. researchgate.net
Energy Storage: Functionalized bipyridine derivatives are being investigated as active materials in aqueous organic redox flow batteries (AORFBs). mdpi.com The redox properties of this compound, either as a standalone molecule or as part of a larger polymer structure, could be tuned for high-performance energy storage applications.
The exploration of this single molecular scaffold across such diverse fields highlights the immense potential for synergistic discoveries and the development of next-generation technologies.
Q & A
Q. What are the common synthetic routes for 6-Fluoro-[2,3'-bipyridine]-5'-carboxamide, and what are the critical intermediates?
- Methodological Answer : Synthesis typically involves coupling halogenated pyridine precursors (e.g., 5-bromo-2-fluoropyridine) via Suzuki-Miyaura cross-coupling to form the bipyridine backbone . A carboxamide group is introduced through nucleophilic substitution or condensation reactions using reagents like trimethylsilyl isocyanate. Key intermediates include methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate, which is hydrolyzed to the carboxylic acid and then converted to the carboxamide .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural validation relies on a combination of spectroscopic techniques:
- NMR : -NMR confirms fluorine substitution at the 6-position, while - and -NMR resolve pyridine ring protons and carboxamide connectivity .
- X-ray crystallography : Provides unambiguous confirmation of the fused pyridine rings and substituent positions .
- HRMS : Validates the molecular formula (e.g., CHFNO) .
Q. What biological activities are associated with this compound?
- Methodological Answer : The fluorine atom enhances lipophilicity, improving membrane permeability and bioavailability. The compound has shown inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH), critical in pyrimidine biosynthesis, making it relevant in anticancer research . Biological assays (e.g., enzyme inhibition kinetics, cell proliferation studies) are used to quantify activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Catalyst selection : Pd(PPh) for Suzuki couplings reduces byproducts .
- Temperature control : Lower temperatures (40–60°C) minimize decomposition of halogenated intermediates .
- Flow chemistry : Continuous flow reactors enhance reproducibility and purity by maintaining steady-state conditions .
Yields >75% are achievable with these adjustments .
Q. How does the fluorine substituent influence electronic and steric properties compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom alters the bipyridine’s electronic profile:
- Electron density : Reduces electron density at the 6-position, directing electrophilic substitution to the 5'-carboxamide group .
- Steric effects : Minimal steric bulk compared to Cl or Br, preserving planarity for enzyme binding .
Computational studies (DFT) and Hammett σ values quantify these effects .
Q. How can researchers resolve contradictions in solubility data across different studies?
- Methodological Answer : Apparent contradictions arise from substituent-dependent polarity. For example:
| Substituent | Solubility (mg/mL in DMSO) | Source |
|---|---|---|
| 6-Fluoro | 12.5 ± 1.2 | |
| 6-Chloro | 8.7 ± 0.9 | |
| Systematic comparison using standardized protocols (e.g., shake-flask method) and computational logP calculations (e.g., ACD/Labs) clarifies discrepancies . |
Q. What experimental approaches are used to study the compound’s binding mode with DHODH?
- Methodological Answer :
- X-ray crystallography : Co-crystallization with DHODH identifies key interactions (e.g., hydrogen bonding with Arg136) .
- Molecular docking : Software like AutoDock Vina predicts binding affinities and validates fluorophenyl interactions .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) of binding .
Q. How can researchers design fluorinated analogs to enhance metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
